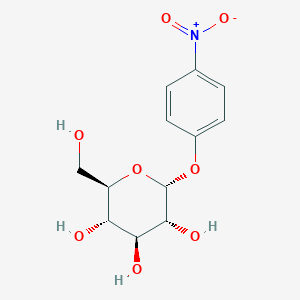

4-Nitrophenyl a-D-glucopyranoside

Beschreibung

RN given refers to (alpha)-anomer; see also (beta)-anomers: 29857-05-4, 2492-87-7; cpd with unspecified anomer: 5779-46-4

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031992 | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3767-28-0 | |

| Record name | p-Nitrophenyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enzymatic Cleavage of 4-Nitrophenyl α-D-glucopyranoside: A Deep Dive into its Mechanism and Measurement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The enzymatic cleavage of 4-Nitrophenyl α-D-glucopyranoside (pNPG) is a cornerstone reaction in the study of α-glucosidases, a class of enzymes crucial in carbohydrate metabolism and a key target in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the catalytic mechanism, detailed experimental protocols for enzyme activity and inhibition assays, and a compilation of kinetic data.

The Core Mechanism: A Retaining Double Displacement Reaction

The enzymatic hydrolysis of pNPG by α-glucosidase is a classic example of a retaining mechanism, which occurs through a two-step double displacement reaction. This process involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate, ultimately releasing α-D-glucose and the chromogenic product, 4-nitrophenol (B140041) (pNP). The yellow color of the p-nitrophenolate ion under alkaline conditions allows for convenient spectrophotometric monitoring of the reaction.[1][2][3]

The key players in the enzyme's active site are two conserved carboxylic acid residues, typically an aspartate (Asp) and a glutamate (B1630785) (Glu).[4] One residue acts as a nucleophile, while the other functions as a general acid/base catalyst.

The catalytic cycle can be broken down into two main stages:

-

Glycosylation: The process is initiated by the nucleophilic attack of the deprotonated carboxylate group of the catalytic nucleophile (e.g., Aspartate) on the anomeric carbon of the pNPG substrate. Concurrently, the general acid/base catalyst (e.g., Glutamate) protonates the glycosidic oxygen, facilitating the departure of the 4-nitrophenolate (B89219) leaving group. This results in the formation of a covalent α-glycosyl-enzyme intermediate.[4]

-

Deglycosylation: A water molecule then enters the active site. The general acid/base catalyst, now acting as a general base, deprotonates the water molecule, activating it for a nucleophilic attack on the anomeric carbon of the glycosyl-enzyme intermediate. This attack leads to the cleavage of the covalent bond between the glucose moiety and the catalytic nucleophile, releasing α-D-glucose with a retained anomeric configuration. The catalytic residues are regenerated to their initial protonation states, ready for another catalytic cycle.

Quantitative Analysis of Enzyme Activity and Inhibition

The rate of pNPG hydrolysis is readily quantifiable, making it an excellent substrate for determining enzyme kinetics and for screening potential inhibitors.

Kinetic Parameters

The Michaelis-Menten model is commonly used to describe the kinetics of α-glucosidase activity. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Saccharomyces cerevisiae | 0.431 - 3.5 | 7768.25 - 35740.74 | - | 6.8 - 7.0 | 37 |

| Bacillus sp. | 0.73 | - | - | 6.3 | 30 |

| Grape (Vitis vinifera) | 0.7395 | 0.1301 (1/min) | - | - | - |

Note: The wide range of values for S. cerevisiae reflects the variability in experimental conditions reported in different studies. Data compiled from multiple sources.

Inhibition Studies

α-Glucosidase inhibitors are of significant interest in the development of therapeutics for type 2 diabetes. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | IC50 |

| Acarbose | 817.38 ± 6.27 µM |

| Quercetin | 5.41 µg/mL |

| Quercitrin | 49.69 µg/mL |

| Compound 6k (thiazolidine-2,4-dione derivative) | 5.44 ± 0.13 µM |

Data compiled from various studies on different inhibitors.[5][6]

Experimental Protocols

Precise and reproducible experimental protocols are essential for accurate characterization of α-glucosidase activity and inhibition.

α-Glucosidase Activity Assay

This protocol outlines a standard method for determining α-glucosidase activity using pNPG as a substrate.

Detailed Method:

-

Reagent Preparation:

-

Prepare a 50 mM phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

-

Prepare a 0.1 M sodium carbonate solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of the sodium carbonate solution to each well.

-

-

Measurement and Calculation:

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Enzyme activity is calculated based on the amount of p-nitrophenol released, using a molar extinction coefficient for p-nitrophenol.

-

α-Glucosidase Inhibition Assay

This protocol is designed to determine the IC50 value of a potential inhibitor.

Detailed Method:

-

Reagent Preparation:

-

Prepare reagents as described in the activity assay protocol.

-

Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations to the respective wells.

-

Add 20 µL of the α-glucosidase solution (0.1 U/mL) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the pNPG solution (5 mM).

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

-

Measurement and Calculation:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the reaction without the inhibitor and Asample is the absorbance in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][7][8]

-

This comprehensive guide provides the foundational knowledge and practical protocols for studying the enzymatic cleavage of 4-Nitrophenyl α-D-glucopyranoside. A thorough understanding of this model system is invaluable for researchers in enzymology, drug discovery, and biotechnology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. protocols.io [protocols.io]

An In-depth Technical Guide to 4-Nitrophenyl α-D-glucopyranoside in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate in biochemistry for the determination of α-glucosidase activity.[1][2][3][4] Its application is crucial in various research areas, particularly in the screening of α-glucosidase inhibitors, which are of significant interest in the development of therapeutics for type 2 diabetes. This guide provides a comprehensive overview of the principles, protocols, and data associated with the use of pNPG in α-glucosidase assays.

Principle of the Chromogenic Assay

The utility of pNPG as a substrate lies in its enzymatic cleavage by α-glucosidase. The reaction yields α-D-glucose and 4-nitrophenol (B140041) (pNP).[5] While pNPG and glucose are colorless, the product, 4-nitrophenol, imparts a yellow color in alkaline solutions, which can be quantified spectrophotometrically.[2][5] The intensity of the yellow color, measured by the absorbance, is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the α-glucosidase activity. The reaction is typically stopped by the addition of a basic solution, such as sodium carbonate or sodium hydroxide, which also serves to develop the yellow color of the 4-nitrophenolate (B89219) ion.[6]

The enzymatic reaction and the subsequent color development can be visualized as a two-step process. First, the α-glucosidase enzyme catalyzes the hydrolysis of pNPG. The second step involves the ionization of the liberated 4-nitrophenol under alkaline conditions to form the 4-nitrophenolate ion, which is the chromophore that is detected.

Quantitative Data Summary

The following table summarizes key quantitative parameters for α-glucosidase assays using pNPG. These values can vary depending on the source of the enzyme (e.g., yeast, bacterial, mammalian) and specific assay conditions.

| Parameter | Value | Conditions |

| Optimal pH for Enzymatic Activity | 6.0 - 7.0 | Varies with enzyme source; typically phosphate (B84403) buffer is used.[5][6] |

| Michaelis Constant (Km) | 0.73 mM | For Aspergillus niger α-glucosidase at 30°C in 50 mM Potassium phosphate buffer (pH 6.3).[6] |

| Wavelength of Max. Absorbance (λmax) for 4-nitrophenol | 400 - 405 nm | In alkaline solution (e.g., 0.2 M Na2CO3 or 0.01 M NaOH).[5][6][7] |

| Molar Extinction Coefficient (ε) of 4-nitrophenol | ~18,380 M-1cm-1 | At 400 nm in 0.01 M NaOH (pH 10.2).[8] |

| Assay Temperature | 30 - 37°C | The specific temperature is often optimized for the enzyme being studied.[5][6] |

Detailed Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a standard methodology for assessing the inhibitory activity of a test compound against yeast α-glucosidase.

1. Reagents and Materials:

-

Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

-

4-Nitrophenyl α-D-glucopyranoside (pNPG)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (B1664774) (positive control)

-

Sodium carbonate (Na2CO3), 0.2 M

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.

-

Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

-

Prepare serial dilutions of the test compound and acarbose at various concentrations.

-

-

Assay in 96-Well Plate:

-

Add 40 µL of 0.5 U/mL α-glucosidase solution to each well.

-

Add 20 µL of the test compound solution (or acarbose for positive control, and solvent for negative control) to the respective wells.

-

Initiate the enzymatic reaction by adding 40 µL of 5 mM pNPG solution to each well.[9]

-

-

Termination of Reaction and Measurement:

3. Calculation of Inhibition:

The percentage of α-glucosidase inhibition is calculated using the following formula:

Inhibition (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the well with the enzyme and solvent (without the inhibitor).

-

A_sample is the absorbance of the well with the enzyme and the test compound.

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the use of pNPG.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]

- 4. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]

- 5. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nipro.co.jp [nipro.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2.8. Assay for α-Glucosidase Inhibition [bio-protocol.org]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

The Chromogenic Substrate 4-Nitrophenyl α-D-glucopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of 4-Nitrophenyl α-D-glucopyranoside (α-PNPG), a widely used chromogenic substrate in biochemical and diagnostic assays.

Core Properties of 4-Nitrophenyl α-D-glucopyranoside (α-PNPG)

4-Nitrophenyl α-D-glucopyranoside is a synthetic glycoside that serves as a key tool for the detection and quantification of α-D-glucosidase activity.[1][2][3] Its utility lies in its chromogenic nature; the substrate itself is colorless, but its enzymatic hydrolysis yields a yellow-colored product, 4-nitrophenol (B140041) (pNP), which can be easily measured spectrophotometrically.[1][4] This property makes it an invaluable reagent for studying enzyme kinetics, screening for enzyme inhibitors, and developing diagnostic assays.[5]

Physicochemical Properties

A summary of the key physicochemical properties of α-PNPG is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol [6] |

| CAS Number | 3767-28-0[6] |

| Appearance | Off-white to light yellow crystalline powder[6] |

| Melting Point | 210-216 °C[6] |

| Solubility | Soluble in water, warm ethanol, and methanol.[6] Also soluble in DMF and DMSO. |

| Storage Conditions | -20°C, protected from light.[1][3] |

Mechanism of Action

The fundamental principle behind the use of α-PNPG lies in its specific recognition and cleavage by α-glucosidase. The enzyme catalyzes the hydrolysis of the α-glycosidic bond linking the glucose molecule to the 4-nitrophenyl group. This reaction releases glucose and 4-nitrophenol. In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance at approximately 400-405 nm, imparting a yellow color to the solution.[2] The intensity of the color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a measure of the α-glucosidase activity.

Figure 1: Enzymatic reaction of α-PNPG hydrolysis.

Quantitative Data

The efficiency of α-PNPG as a substrate is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values can vary depending on the source of the α-glucosidase and the assay conditions.

Molar Extinction Coefficient of 4-Nitrophenol

Accurate quantification of enzyme activity relies on the molar extinction coefficient (ε) of the product, 4-nitrophenol.

| Compound | Wavelength (nm) | pH | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 4-Nitrophenol | 400 | 10.2 (0.01 M NaOH) | ~18,380 |

Kinetic Parameters of α-Glucosidase with α-PNPG

The following table summarizes the reported Kₘ and Vₘₐₓ values for α-glucosidase from various sources with α-PNPG as the substrate. It is important to note that direct comparison should be made with caution due to variations in experimental conditions.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Assay Conditions |

| Saccharomyces cerevisiae (Yeast) | 0.73 | Not specified | 50 mM Potassium phosphate (B84403) buffer, pH 6.3, 30°C |

| Bacterial (coupled assay) | Not directly specified for α-glucosidase | Not applicable | 50 mM HEPES, pH 7.15, 37°C |

Experimental Protocols

The following section provides a detailed methodology for a typical α-glucosidase assay using α-PNPG. This protocol can be adapted for various applications, including enzyme characterization and inhibitor screening.

Reagents and Materials

-

α-Glucosidase: From a source of interest (e.g., Saccharomyces cerevisiae).

-

4-Nitrophenyl α-D-glucopyranoside (α-PNPG): Substrate solution (e.g., 5 mM in buffer).

-

Buffer: 0.1 M Phosphate buffer (pH 6.8).

-

Stopping Reagent: 0.1 M Sodium carbonate (Na₂CO₃) solution.

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.

-

96-well microplates or cuvettes.

-

Incubator or water bath.

Assay Procedure

-

Preparation of Reagents:

-

Prepare the phosphate buffer and dissolve the α-glucosidase enzyme to the desired concentration.

-

Prepare the α-PNPG substrate solution in the same buffer.

-

Prepare the sodium carbonate stopping reagent.

-

-

Enzyme Reaction:

-

To each well of a 96-well plate, add a specific volume of the enzyme solution (e.g., 50 µL).

-

For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding a specific volume of the α-PNPG solution (e.g., 50 µL) to each well.

-

-

Incubation:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding a specific volume of the sodium carbonate solution (e.g., 100 µL) to each well. The alkaline pH will stop the enzymatic reaction and induce the yellow color of the 4-nitrophenolate ion.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Controls:

-

Blank: Contains all reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.

-

Negative Control: Contains all reagents except the test inhibitor, to determine the maximum enzyme activity.

-

Calculation of Enzyme Activity

The rate of the reaction can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₄₀₅ / min) * (Total reaction volume) / (ε * Path length * Enzyme volume)

Where:

-

ΔA₄₀₅ is the change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of 4-nitrophenol.

-

The path length is typically 1 cm for a standard cuvette or can be determined for a microplate.

For inhibitor screening, the percentage of inhibition can be calculated as:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance in the presence of the test inhibitor.

Figure 2: General experimental workflow for an α-PNPG-based α-glucosidase assay.

Applications in Research and Drug Development

The chromogenic properties of α-PNPG make it a versatile tool with numerous applications:

-

Enzyme Kinetics and Characterization: It is routinely used to determine the kinetic parameters (Kₘ and Vₘₐₓ) of α-glucosidases from various sources.[5]

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the α-PNPG assay make it ideal for screening large libraries of compounds for potential α-glucosidase inhibitors, which are of interest in the development of therapeutics for diabetes and other metabolic disorders.

-

Diagnostics: The assay can be adapted for the diagnosis of diseases associated with abnormal α-glucosidase activity.

-

Biochemical Research: It is employed in fundamental research to study carbohydrate metabolism and the role of α-glucosidases in various biological processes.[5]

References

The Kinetics of 4-Nitrophenyl α-D-glucopyranoside Hydrolysis: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Breakdown of a Key Chromogenic Substrate for α-Glucosidase

This technical guide provides a comprehensive overview of the kinetics of 4-Nitrophenyl α-D-glucopyranoside (pNPG) hydrolysis, a fundamental reaction for the study of α-glucosidases. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative kinetic parameters, detailed experimental methodologies, and the broader physiological context of this enzymatic process.

Introduction

4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate for the assay of α-glucosidase (EC 3.2.1.20) activity.[1][2] The enzymatic hydrolysis of the glycosidic bond in pNPG releases 4-nitrophenol (B140041) (pNP), a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 400-405 nm.[3] This straightforward and sensitive assay is crucial for determining the kinetic properties of α-glucosidases and for screening potential inhibitors of these enzymes, which are significant targets in the management of type 2 diabetes mellitus.[4][5]

α-Glucosidases are exoglycosidases that catalyze the cleavage of the terminal, non-reducing α-1,4-linked glucose residues from various carbohydrate substrates. In humans, these enzymes are found in the brush border of the small intestine and are responsible for the final step in the digestion of carbohydrates. Inhibition of intestinal α-glucosidases delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[4][5]

This guide will explore the Michaelis-Menten kinetics of pNPG hydrolysis by α-glucosidases from various sources, provide detailed experimental protocols for kinetic and inhibition studies, and illustrate the enzymatic mechanism and its relevance to glucose metabolism.

Quantitative Kinetic Data

The kinetic parameters of α-glucosidase-mediated pNPG hydrolysis vary depending on the enzyme source, purity, and assay conditions such as pH and temperature. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. A compilation of these parameters from various studies is presented below.

Michaelis-Menten Kinetic Parameters for pNPG Hydrolysis by α-Glucosidases

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | 3.5 | 35,740.74 | - | [6] |

| Saccharomyces cerevisiae | 0.431 | 7,768.25 | - | [6] |

| Saccharomyces cerevisiae | 4.0 | 12,062.50 | - | [6] |

| Aspergillus niger | - | - | - | [7][8] |

| Bacillus sp. AHU2216 | - | - | - | [9] |

| Unspecified | 0.73 | - | - | [10] |

Note: '-' indicates data not specified in the cited source. Vmax and kcat values are highly dependent on enzyme concentration and purity, leading to variability in reported values.

Inhibition Constants for α-Glucosidase Inhibitors with pNPG as Substrate

The study of α-glucosidase inhibitors is a major focus of diabetes research. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC₅₀ | Reference |

| Fisetin | Saccharomyces cerevisiae | Non-competitive | 0.01065 mM | 4.099 x 10⁻⁴ mM | [1] |

| Hypericin | Saccharomyces cerevisiae | Competitive | 9.4 mg/L | 4.66 ± 0.27 mg/L | [11] |

| Acarbose | Saccharomyces cerevisiae | Competitive | 40.6 mg/L | 863 ± 49 mg/L | [11] |

| Acarbose | Ziziphus jujuba extract | - | 0.333 mg/cm³ | - | [12] |

| Ziziphus jujuba extract | Saccharomyces cerevisiae | Mixed | 1.463 mg/cm³ | - | [12] |

| Luteolin-7-O-glucoside | Pepper leaves | - | - | 15 µM | [4] |

| Grape seed extract | Unspecified | - | - | 1.2 ± 0.2 µg/mL | [4] |

| Green tea extract | Unspecified | - | - | 0.5 ± 0.1 µg/mL | [4] |

Note: IC₅₀ values are dependent on substrate concentration, while Ki provides a more absolute measure of inhibitory potency.

Experimental Protocols

Accurate determination of the kinetic parameters for pNPG hydrolysis requires carefully designed and executed experiments. Below are detailed methodologies for key experiments.

Standard α-Glucosidase Activity Assay

This protocol outlines the measurement of α-glucosidase activity using pNPG.

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8): Prepare solutions of 0.1 M monobasic and dibasic potassium phosphate. Mix to achieve the desired pH.

-

α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in cold phosphate buffer to a final concentration of 0.15-0.3 units/mL. Prepare this solution fresh before use.

-

pNPG Substrate Solution (10 mM): Dissolve 4-Nitrophenyl α-D-glucopyranoside in phosphate buffer.

-

Stop Solution (0.1 M Sodium Carbonate): Dissolve sodium carbonate in deionized water.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add 125 µL of phosphate buffer and 20 µL of the test sample (or buffer for control).

-

Add 5 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.[13]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.[13]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a volume of the stop solution (e.g., 50-100 µL).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader or spectrophotometer.[6]

-

-

Calculation of Enzyme Activity:

-

The rate of the reaction is determined by the change in absorbance over time. The concentration of p-nitrophenol can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of the final solution.

-

Determination of Km and Vmax

To determine the Michaelis-Menten constants, the initial velocity of the reaction is measured at various concentrations of the substrate, pNPG.

-

Procedure:

-

Follow the standard α-glucosidase activity assay protocol, but vary the concentration of the pNPG substrate solution (e.g., from 0.1 to 1.2 mM).[6]

-

Keep the enzyme concentration constant.

-

Measure the initial reaction velocity (initial rate of change in absorbance) for each substrate concentration.

-

-

Data Analysis:

-

Plot the initial velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).

-

Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V vs. 1/[S]), to determine Km and Vmax from the x- and y-intercepts, respectively.[13]

-

α-Glucosidase Inhibition Assay and Determination of Ki

This protocol is used to assess the inhibitory potential of a compound and to determine its mode of inhibition.

-

Procedure:

-

Perform the α-glucosidase activity assay with a fixed concentration of enzyme and varying concentrations of the pNPG substrate.

-

Repeat the assay in the presence of several different fixed concentrations of the inhibitor.

-

Measure the initial velocities for all conditions.

-

-

Data Analysis:

-

Construct Lineweaver-Burk plots for the uninhibited reaction and for each inhibitor concentration.

-

The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

-

The inhibition constant (Ki) can be determined from secondary plots, such as a plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration for competitive inhibition, or the y-intercept versus the inhibitor concentration for non-competitive inhibition.[11]

-

Mandatory Visualization

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining kinetic parameters of α-glucosidase.

Catalytic Mechanism of α-Glucosidase

References

- 1. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. oamjms.eu [oamjms.eu]

- 4. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nipro.co.jp [nipro.co.jp]

- 11. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

The Use of 4-Nitrophenyl α-D-glucopyranoside in α-Glucosidase Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles and practical applications of using 4-Nitrophenyl α-D-glucopyranoside (pNPG) for the determination of α-glucosidase activity. This chromogenic substrate is a cornerstone in the fields of biochemistry and drug discovery, particularly in the screening of inhibitors for conditions such as type 2 diabetes.

Core Principles of the α-Glucosidase Assay Using pNPG

The assay for α-glucosidase activity using pNPG is a widely adopted colorimetric method. The fundamental principle lies in the enzymatic hydrolysis of the colorless substrate, pNPG, by α-glucosidase. This reaction yields two products: α-D-glucose and 4-nitrophenol (B140041) (pNP). The latter product, p-nitrophenol, is a chromophore that, particularly under alkaline conditions, develops a distinct yellow color. The intensity of this color is directly proportional to the amount of p-nitrophenol produced and, consequently, to the activity of the α-glucosidase enzyme. The absorbance of the resulting solution is typically measured spectrophotometrically at a wavelength of 400-405 nm.[1][2]

The enzymatic reaction can be summarized as follows:

4-Nitrophenyl α-D-glucopyranoside (colorless) + H₂O ---(α-Glucosidase)--> α-D-Glucose + 4-Nitrophenol (yellow under alkaline conditions)

Enzymatic Reaction Mechanism

α-Glucosidases are retaining glycoside hydrolases that cleave the α-glycosidic bond. The catalytic mechanism is generally a double-displacement reaction involving two key acidic residues in the enzyme's active site: a nucleophile and an acid/base catalyst.[3]

The proposed mechanism involves two steps:

-

Glycosylation: The catalytic nucleophile attacks the anomeric carbon of the pNPG substrate, leading to the formation of a covalent glycosyl-enzyme intermediate. Simultaneously, the acid/base catalyst protonates the glycosidic oxygen, facilitating the departure of the 4-nitrophenolate (B89219) leaving group.

-

Deglycosylation: A water molecule, activated by the deprotonated acid/base catalyst, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing α-D-glucose and regenerating the free enzyme for subsequent catalytic cycles.

Quantitative Data: Kinetic Parameters of α-Glucosidase with pNPG

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for characterizing enzyme kinetics. The following table summarizes these kinetic parameters for α-glucosidase from various sources with pNPG as the substrate. It is important to note that assay conditions such as pH, temperature, and buffer composition can significantly influence these values.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Assay Conditions |

| Saccharomyces cerevisiae | 0.73 | Not specified | 50 mM Potassium phosphate (B84403) buffer, pH 6.3, 30°C |

| Bacillus sp. AHU2216 | Not specified | Not specified | Details in cited source |

| Deep-sea bacterium Qipengyuania seohaensis SW-135 | 0.2952 ± 0.0322 | 25.41 U/mg | pH 10.0, 45°C |

Experimental Protocols

This section provides a detailed methodology for performing the α-glucosidase activity assay using pNPG.

Reagent Preparation

-

Phosphate Buffer (e.g., 50 mM, pH 6.8): Prepare a stock solution of 50 mM sodium phosphate buffer. Adjust the pH to 6.8 using a pH meter by adding appropriate amounts of monobasic and dibasic sodium phosphate solutions.

-

α-Glucosidase Solution: Prepare a stock solution of α-glucosidase from the desired source (e.g., Saccharomyces cerevisiae) in cold phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.1-1.0 U/mL.

-

4-Nitrophenyl α-D-glucopyranoside (pNPG) Solution (Substrate): Prepare a stock solution of pNPG in the phosphate buffer. A common concentration is 5 mM.

-

Stop Solution (e.g., 0.1 M Sodium Carbonate or 2M Glycine, pH 10): Prepare a solution of 0.1 M sodium carbonate (Na₂CO₃) in deionized water. This solution will be used to stop the enzymatic reaction and to develop the yellow color of the p-nitrophenol.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the following components in the specified order:

-

Phosphate buffer

-

α-Glucosidase solution

-

(For inhibitor screening) Inhibitor solution or vehicle control.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiation of Reaction: Add the pNPG substrate solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Controls

-

Blank: Contains all reagents except the enzyme. This is used to correct for the spontaneous hydrolysis of pNPG.

-

Negative Control: Contains all reagents, including the enzyme, but with the solvent used for the inhibitor instead of the inhibitor itself. This represents 100% enzyme activity.

-

Positive Control (for inhibitor screening): A known α-glucosidase inhibitor (e.g., acarbose) should be included to validate the assay.

Calculation of α-Glucosidase Activity and Inhibition

Enzyme Activity: The rate of p-nitrophenol formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (which is pH-dependent), c is the concentration, and l is the path length.

Percentage of Inhibition: For inhibitor screening, the percentage of α-glucosidase inhibition can be calculated using the following formula:

% Inhibition = [ (Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control ] x 100

IC50 Value Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. It is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5][6]

Visualizations

Enzymatic Reaction of α-Glucosidase with pNPG

Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: A typical workflow for an α-glucosidase inhibition assay.

Logical Relationship for Inhibitor Screening

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Structure and Function Insight of the α-Glucosidase QsGH13 From Qipengyuania seohaensis sp. SW-135 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Nitrophenyl α-D-glucopyranoside for Researchers and Drug Development Professionals

Introduction: 4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of α-glucosidase activity.[1][2][3][4] Its application is crucial in the screening of α-glucosidase inhibitors, which are of significant interest in the management of diabetes mellitus. This guide provides an in-depth overview of the physical and chemical properties of pNPG, detailed experimental protocols for its use, and a visualization of the enzymatic reaction workflow.

Core Physical and Chemical Properties

4-Nitrophenyl α-D-glucopyranoside is a white to light yellow crystalline powder.[5] Key identifiers and properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3767-28-0[6][7] |

| Molecular Formula | C₁₂H₁₅NO₈[6][7] |

| Molecular Weight | 301.25 g/mol [5] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol[6] |

| InChI Key | IFBHRQDFSNCLOZ-ZIQFBCGOSA-N[6][8] |

| SMILES | OC[C@H]1O--INVALID-LINK--=O)C=C2">C@H--INVALID-LINK----INVALID-LINK--[C@@H]1O[6][8] |

| EC Number | 223-189-3 |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 209-213 °C[8], 210-216 °C[5] |

| Optical Rotation | +210° to +220°[7], +216° ±6° (c=0.5 in Water)[6] |

| Purity | ≥98%[7], ≥99%[8] |

| Appearance | White to cream crystalline powder[7][9] |

| Storage Temperature | -20°C[7][8] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Soluble[1][7] |

| Methanol | 20 mg/mL, clear to very slightly hazy, colorless to greenish-yellow[8] |

| Warm Ethanol | Soluble[1][5] |

| DMF | 10 mg/mL[10] |

| DMSO | 10 mg/mL[10] |

| PBS (pH 7.2) | 0.3 mg/mL[10] |

Chemical Reactivity and Applications

The primary utility of 4-Nitrophenyl α-D-glucopyranoside lies in its role as a chromogenic substrate. In the presence of α-glucosidase, the glycosidic bond is hydrolyzed, releasing α-D-glucose and 4-nitrophenol (B140041).[11] The released 4-nitrophenol, under alkaline conditions, forms the 4-nitrophenolate (B89219) ion, which imparts a distinct yellow color that can be quantified spectrophotometrically at approximately 400-405 nm.[3][10] This reaction forms the basis of a simple and reliable assay for measuring α-glucosidase activity and for screening potential inhibitors.[1][9] Beyond its use with α-glucosidase, pNPG also serves as a substrate for glucansucrases.[9][10]

The hydrolysis of pNPG is pH-dependent and can proceed through different mechanisms, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions.

Experimental Protocol: α-Glucosidase Activity Assay

This section details a standard methodology for determining α-glucosidase activity using pNPG as a substrate.

Principle:

The enzyme α-glucosidase catalyzes the hydrolysis of 4-Nitrophenyl α-D-glucopyranoside to α-D-glucose and 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the enzyme activity and is measured by monitoring the increase in absorbance at 400 nm.[11]

Reagents:

-

Potassium Phosphate (B84403) Buffer (67 mM, pH 6.8 at 37°C): Prepare by dissolving the appropriate amount of monobasic potassium phosphate in deionized water and adjusting the pH with 1 M NaOH.[11]

-

4-Nitrophenyl α-D-glucopyranoside (pNPG) Solution (10 mM): Dissolve pNPG in deionized water.[11]

-

α-Glucosidase Enzyme Solution: Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.15 - 0.3 units/mL immediately before use.[11]

-

Sodium Carbonate (Na₂CO₃) Solution (100 mM): Prepare in deionized water to be used as a stop solution.[11]

Procedure:

-

Pipette 5.00 mL of the Potassium Phosphate Buffer into both a "Test" and a "Blank" tube.

-

Add 0.20 mL of the α-Glucosidase Enzyme Solution to the "Test" tube. Add 0.20 mL of deionized water to the "Blank" tube.

-

Equilibrate both tubes to 37°C.

-

To initiate the reaction, add 0.50 mL of the pNPG solution to both tubes, mix by inversion, and incubate for exactly 20 minutes at 37°C.[11]

-

To stop the reaction, add 2.00 mL of the Sodium Carbonate Solution to both tubes and mix by inversion.[11]

-

Measure the absorbance of both the "Test" and "Blank" solutions at 400 nm using a spectrophotometer. The millimolar extinction coefficient of 4-nitrophenol at this wavelength is approximately 18.3.[11]

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law, taking into account the extinction coefficient of 4-nitrophenol, the reaction time, and the volume of the enzyme solution used. One unit of α-glucosidase activity is defined as the amount of enzyme that liberates 1.0 µmole of 4-nitrophenol from pNPG per minute at pH 6.8 and 37°C.

Visualizing the Workflow

The following diagrams illustrate the enzymatic reaction of 4-Nitrophenyl α-D-glucopyranoside and the experimental workflow for the α-glucosidase assay.

Caption: Enzymatic hydrolysis of 4-Nitrophenyl α-D-glucopyranoside.

Caption: Experimental workflow for the α-glucosidase assay.

References

- 1. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]

- 2. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. goldbio.com [goldbio.com]

- 5. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 6. 4-Nitrophenyl-alpha-D-glucopyranoside, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. rpicorp.com [rpicorp.com]

- 8. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [amp.chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Molar Extinction Coefficient of p-Nitrophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of p-nitrophenol (pNP), a critical parameter in various biochemical assays, particularly those involving the substrate 4-nitrophenyl α-D-glucopyranoside. This document outlines the pH-dependent spectral properties of pNP, presents a detailed experimental protocol for the determination of its molar extinction coefficient, and offers a structured summary of relevant quantitative data.

Introduction

4-Nitrophenyl α-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for assaying the activity of α-glucosidases and other related enzymes.[1][2][3] The enzymatic hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[4] The concentration of the released p-nitrophenol is directly proportional to the enzyme's activity. Accurate determination of p-nitrophenol concentration is paramount, and this relies on the precise knowledge of its molar extinction coefficient (ε) under specific experimental conditions.

The absorbance of p-nitrophenol is highly dependent on the pH of the solution.[5][6] In its undissociated (acidic) form, p-nitrophenol is colorless and exhibits a maximum absorbance at approximately 317-320 nm.[7][8] In its ionized form (p-nitrophenolate), which is predominant in alkaline conditions, it is yellow and has a maximum absorbance around 400-405 nm.[7][8] This pH-dependent shift in absorbance is due to the dissociation of the phenolic proton.

Quantitative Data: Molar Extinction Coefficient of p-Nitrophenol

The molar extinction coefficient of p-nitrophenol is a constant for a given substance at a specific wavelength and under defined conditions (e.g., pH, temperature). It is a crucial factor in the Beer-Lambert law (A = εcl), which relates absorbance (A) to concentration (c) and the path length of the cuvette (l).[7] The following table summarizes the molar extinction coefficient of p-nitrophenol under various conditions as reported in the literature.

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | pH | Additional Conditions |

| 18,380 | 400 | 10.2 | 0.01 M NaOH |

| 17,500 | 400 | 9-10 | Not specified |

| 18,000 | 405 | Not specified | Reaction quenched with 1 N NaOH |

| 16,000 | 405 | Not specified | Reaction quenched with 0.5 M EDTA |

| 17,000 | 400 | Not specified | 0.10 M sodium carbonate |

| 4,800 - 5,820 | Not specified | 7 | Various experimental determinations |

| 11,980 - 15,750 | Not specified | 8 | Various experimental determinations |

| 14,790 - 18,180 | Not specified | 9 | Various experimental determinations |

Experimental Protocol: Determination of the Molar Extinction Coefficient of p-Nitrophenol

This protocol provides a detailed methodology for the experimental determination of the molar extinction coefficient of p-nitrophenol at 405 nm under alkaline conditions.

Materials:

-

p-Nitrophenol (pNP)

-

Sodium carbonate (Na₂CO₃)

-

Spectrophotometer

-

Calibrated micropipettes

-

Volumetric flasks

-

Cuvettes (1 cm path length)

-

Distilled or deionized water

Procedure:

-

Preparation of a 0.1 M Sodium Carbonate Solution (pH ~11):

-

Dissolve 10.6 g of sodium carbonate in distilled water and make up the volume to 1 L in a volumetric flask. This solution will be used as the diluent and blank.

-

-

Preparation of a p-Nitrophenol Stock Solution (e.g., 1 mM):

-

Accurately weigh the required amount of p-nitrophenol. The molecular weight of p-nitrophenol is 139.11 g/mol . For a 1 mM solution, dissolve 13.91 mg in 100 mL of the 0.1 M sodium carbonate solution.

-

-

Preparation of Standard Dilutions:

-

Prepare a series of standard dilutions of p-nitrophenol from the stock solution using the 0.1 M sodium carbonate solution as the diluent. A typical concentration range would be from 10 µM to 100 µM.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 405 nm.

-

Use the 0.1 M sodium carbonate solution to zero the spectrophotometer (as a blank).

-

Measure the absorbance of each standard dilution in a 1 cm cuvette.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against the concentration (c) of p-nitrophenol in mol/L on the x-axis.

-

According to the Beer-Lambert law (A = εcl), the plot should be a straight line passing through the origin.

-

The molar extinction coefficient (ε) is the slope of this line. The slope can be calculated using linear regression analysis.[9]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the molar extinction coefficient of p-nitrophenol.

Caption: Workflow for determining the p-nitrophenol molar extinction coefficient.

Signaling Pathway Context: Enzymatic Assay

In the context of an α-glucosidase assay using 4-nitrophenyl α-D-glucopyranoside, the "signaling pathway" is a direct enzymatic reaction. The substrate, pNPG, binds to the active site of the α-glucosidase enzyme. The enzyme then catalyzes the hydrolysis of the glycosidic bond, releasing glucose and p-nitrophenol. The production of p-nitrophenol is the detectable signal.

Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.

Conclusion

The accurate determination of the molar extinction coefficient of p-nitrophenol is fundamental for the reliable quantification of enzyme activity in assays utilizing 4-nitrophenyl α-D-glucopyranoside and other similar p-nitrophenyl-based substrates. Given its significant pH-dependent absorbance, it is crucial for researchers to determine or use the appropriate ε value that corresponds to the specific pH of their assay's endpoint measurement. The provided protocol and data serve as a valuable resource for scientists and professionals in the field of drug development and biochemical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chromogenic, ≥99%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]

- 4. caymanchem.com [caymanchem.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to 4-Nitrophenyl α-D-glucopyranoside Powder: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of 4-Nitrophenyl α-D-glucopyranoside (pNPG) powder. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely utilize this chromogenic substrate in their experimental workflows.

Safety and Handling

4-Nitrophenyl α-D-glucopyranoside is a chemical reagent that requires careful handling to ensure personal safety and maintain experimental integrity. The following information has been compiled from various safety data sheets (SDS).

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Nitrophenyl α-D-glucopyranoside is classified as follows:

-

Skin corrosion/irritation, Category 2: Causes skin irritation.[1]

-

Serious eye damage/eye irritation, Category 2: Causes serious eye irritation.[1]

-

Specific target organ toxicity — Single exposure, Category 3, Respiratory tract irritation: May cause respiratory irritation.[1]

Signal Word: Warning[2]

Hazard Pictogram:

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling pNPG powder, the following precautionary measures and PPE are mandatory:

| Precautionary Category | Recommended Actions |

| Prevention | Avoid breathing dust.[1][3] Wash hands and any exposed skin thoroughly after handling.[1][2] Use only outdoors or in a well-ventilated area.[1][2] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |

| Response | If on skin: Wash with plenty of water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1][2] If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[2] Store locked up.[2] Recommended storage temperature is -20°C.[4][5][6] Protect from light.[6] |

| Disposal | Dispose of contents/container in accordance with licensed collector's sorting instructions.[1] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling large quantities or in poorly ventilated areas.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.[1] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms occur. |

Physicochemical Properties and Data

This section provides a summary of the key quantitative data for 4-Nitrophenyl α-D-glucopyranoside.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₅NO₈ | [5][7] |

| Molecular Weight | 301.25 g/mol | [5] |

| CAS Number | 3767-28-0 | [2][5][7] |

| Appearance | White to off-white or light-yellow crystalline powder. | [2][3][8] |

| Purity | ≥98% to ≥99% (assay dependent) | [5][7][8] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 11.67 mg/mL | [4] |

| Methanol | 20 mg/mL (clear to very slightly hazy, colorless to greenish-yellow) | [5] |

| DMSO | 50 mg/mL (requires sonication; hygroscopic) | [4] |

| DMF | 10 mg/mL | [7] |

| Ethanol | Slightly soluble | [7] |

| PBS (pH 7.2) | 0.3 mg/mL | [7] |

Stability and Storage

| Condition | Stability/Storage Recommendation | Reference |

| Powder | 3 years at -20°C, 2 years at 4°C | [4] |

| In Solvent | 6 months at -80°C, 1 month at -20°C | [4] |

| General Storage | Store at -20°C, protected from light. | [5][6] |

| Shipping | Typically shipped at room temperature. | [7] |

Experimental Protocols and Applications

4-Nitrophenyl α-D-glucopyranoside is primarily used as a chromogenic substrate for α-glucosidases. The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[4][7] This property makes it an invaluable tool for studying enzyme kinetics and for screening potential α-glucosidase inhibitors, which is highly relevant in the research and development of anti-diabetic drugs.

Enzymatic Reaction Mechanism

The core of the assay is the enzymatic cleavage of the glycosidic bond in 4-Nitrophenyl α-D-glucopyranoside by α-glucosidase.

Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl α-D-glucopyranoside.

Protocol for α-Glucosidase Activity Assay

This protocol provides a standard method for determining the activity of α-glucosidase.

Materials:

-

4-Nitrophenyl α-D-glucopyranoside (pNPG)

-

α-Glucosidase enzyme solution

-

Potassium phosphate (B84403) buffer (e.g., 67 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 100 mM)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents:

-

Substrate Solution: Prepare a 10 mM solution of pNPG in potassium phosphate buffer.

-

Enzyme Solution: Prepare a solution of α-glucosidase in cold deionized water to a concentration of 0.15-0.3 units/mL immediately before use.

-

Stopping Solution: Prepare a 100 mM solution of sodium carbonate.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

-

Add 25 µL of the enzyme solution to the test wells. For the blank wells, add 25 µL of buffer instead of the enzyme solution.

-

-

Initiate Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add 25 µL of the pNPG substrate solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Terminate Reaction:

-

Stop the reaction by adding 100 µL of the sodium carbonate solution to each well. The alkaline solution will also enhance the yellow color of the p-nitrophenol product.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculate Activity:

-

Subtract the absorbance of the blank from the absorbance of the test samples.

-

Enzyme activity can be calculated based on the amount of p-nitrophenol released, determined from a standard curve of p-nitrophenol. One unit of α-glucosidase activity is defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the specified conditions.

-

Protocol for α-Glucosidase Inhibition Assay

This protocol is designed to screen for and characterize potential inhibitors of α-glucosidase, a key target in the development of treatments for type 2 diabetes.

Materials:

-

Same as for the activity assay, with the addition of the test inhibitor compound(s) and a positive control inhibitor (e.g., Acarbose).

Procedure:

-

Prepare Reagents: As in the activity assay. Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO or buffer).

-

Assay Setup:

-

In a 96-well plate, add 25 µL of potassium phosphate buffer.

-

Add 25 µL of the test inhibitor solution at various concentrations to the sample wells.

-

Add 25 µL of the positive control inhibitor to its designated wells.

-

For the enzyme control (100% activity), add 25 µL of the solvent used for the inhibitors.

-

-

Pre-incubation:

-

Add 25 µL of the α-glucosidase enzyme solution to all wells except the blank.

-

Mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate and Monitor Reaction:

-

Follow steps 3-7 from the α-Glucosidase Activity Assay protocol.

-

-

Calculate Inhibition:

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the enzyme control (without inhibitor).

-

A_sample is the absorbance of the reaction with the inhibitor.

-

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an α-glucosidase inhibition assay.

Figure 2: Workflow for α-glucosidase inhibition screening assay.

Conclusion

4-Nitrophenyl α-D-glucopyranoside is a robust and reliable substrate for the colorimetric determination of α-glucosidase activity. Adherence to the safety and handling protocols outlined in this guide is paramount for ensuring a safe laboratory environment. The detailed experimental protocols provide a solid foundation for researchers to investigate α-glucosidase kinetics and to discover and characterize novel inhibitors, thereby contributing to advancements in drug development and biochemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nipro.co.jp [nipro.co.jp]

- 8. researchgate.net [researchgate.net]

The Core Utility of 4-Nitrophenyl α-D-glucopyranoside in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental applications of 4-Nitrophenyl α-D-glucopyranoside (4-NPG), a pivotal chromogenic substrate in enzyme assays. We will delve into its primary use in the characterization of α-glucosidase activity and the screening of potential inhibitors, complete with detailed experimental protocols and quantitative data.

Principle of the 4-NPG-Based Enzyme Assay

4-Nitrophenyl α-D-glucopyranoside is a synthetic substrate widely employed for the determination of α-glucosidase activity. The principle of the assay is straightforward and relies on the enzymatic hydrolysis of 4-NPG. α-Glucosidase cleaves the glycosidic bond in 4-NPG, releasing glucose and 4-nitrophenol (B140041) (p-nitrophenol).[1] While 4-NPG is colorless, the resulting 4-nitrophenol is a chromogenic compound that, under alkaline conditions, exhibits a distinct yellow color.[1][2] The intensity of this color, which is directly proportional to the amount of 4-nitrophenol produced, can be quantified by measuring its absorbance at approximately 400-405 nm.[3][4] This colorimetric measurement allows for a simple and sensitive determination of α-glucosidase activity.

This principle is not only fundamental for measuring the activity of purified or crude enzyme preparations but also forms the basis for high-throughput screening of α-glucosidase inhibitors.[5][6] A reduction in the rate of 4-nitrophenol formation in the presence of a test compound indicates potential inhibitory activity.[1]

Core Applications

The primary applications of 4-NPG in enzyme assays include:

-

Determination of α-Glucosidase Activity: This is the most common application, enabling researchers to quantify the enzymatic activity in various biological samples.[4][5]

-

Enzyme Kinetics: 4-NPG is used to determine key kinetic parameters of α-glucosidase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Screening for α-Glucosidase Inhibitors: The assay is extensively used in drug discovery to identify and characterize potential inhibitors of α-glucosidase, which are of significant interest for the treatment of type 2 diabetes.[7][8]

-

Characterization of Other Enzymes: Besides α-glucosidase, 4-NPG has also been utilized as a substrate for other enzymes like glucansucrases.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the use of 4-NPG in α-glucosidase assays.

| Parameter | Value | Conditions | Reference(s) |

| Molar Extinction Coefficient of 4-Nitrophenol | ~18,380 M⁻¹cm⁻¹ | 0.01 M NaOH (pH 10.2) at 400 nm | |

| Wavelength for Absorbance Measurement | 400 - 405 nm | Alkaline pH | [3][4][9] |

| Michaelis Constant (Km) for α-Glucosidase | 0.73 mM | 50 mM Potassium phosphate (B84403) buffer, pH 6.3, at 30 °C | [10] |

Detailed Experimental Protocols

Standard α-Glucosidase Activity Assay

This protocol outlines a typical procedure for measuring α-glucosidase activity using 4-NPG.

Materials:

-

α-Glucosidase enzyme solution

-

4-Nitrophenyl α-D-glucopyranoside (4-NPG) solution (e.g., 20 mM in distilled water)[10]

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.3)[10]

-

Stop solution (e.g., 0.2 M Sodium Carbonate)[10]

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the phosphate buffer and the 4-NPG substrate solution. A common final concentration for 4-NPG is 1.0 mM.[7][9]

-

Pre-incubation: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 30 °C or 37 °C) for 5 minutes.[9][10]

-

Initiate the Reaction: Add a specific volume of the enzyme solution to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15-20 minutes) at the chosen temperature.[9][10]

-

Stop the Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate, which raises the pH and denatures the enzyme.[9][10] The alkaline environment also ensures the complete ionization of the released 4-nitrophenol, leading to a stable yellow color.

-

Measure Absorbance: Measure the absorbance of the resulting yellow solution at 400-405 nm.[10][11]

-

Blank and Controls: Prepare a blank sample containing all the components except the enzyme to subtract the background absorbance. A positive control with a known active enzyme and a negative control without the enzyme should also be included.

α-Glucosidase Inhibition Assay

This protocol is adapted for screening potential inhibitors of α-glucosidase.

Materials:

-

Same as the standard activity assay

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., acarbose)

Procedure:

-

Pre-incubation with Inhibitor: In a microplate well, pre-incubate the α-glucosidase enzyme with the test compound (or positive control) in the assay buffer for a specific duration (e.g., 15 minutes) at the assay temperature.[7]

-

Initiate the Reaction: Add the 4-NPG substrate to the enzyme-inhibitor mixture to start the reaction.

-

Incubation: Incubate the reaction for a defined period (e.g., 15-20 minutes) at the assay temperature.[8][9]

-

Stop the Reaction: Add the stop solution to terminate the reaction.

-

Measure Absorbance: Measure the absorbance at 400-405 nm.

-

Calculate Percentage Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

The following diagrams illustrate the key processes involved in the application of 4-NPG in enzyme assays.

Figure 1: Enzymatic hydrolysis of 4-NPG by α-glucosidase.

Figure 2: General workflow for an α-glucosidase assay using 4-NPG.

References

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 7. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 1370805 - Inhibition of alpha-glucosidase (unknown origin) using 4-Nitrophenyl-alpha-D-glucopyranoside as substrate incubated foe 5 mins followed by substrate addition measured after 15 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. nipro.co.jp [nipro.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for α-Glucosidase Assay Using 4-Nitrophenyl α-D-glucopyranoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidases are enzymes that catalyze the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and polysaccharides, releasing α-D-glucose. These enzymes are crucial in various biological processes, including carbohydrate metabolism. In humans, α-glucosidases located in the brush border of the small intestine are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] The 4-Nitrophenyl α-D-glucopyranoside (pNPG) based assay is a widely used, simple, and reliable colorimetric method for determining α-glucosidase activity and for screening potential inhibitors.[1][3][4][5][6][7]

Assay Principle

The assay is based on the enzymatic hydrolysis of the synthetic substrate 4-Nitrophenyl α-D-glucopyranoside (pNPG) by α-glucosidase. This reaction produces α-D-glucose and 4-nitrophenol (B140041) (pNP).[8] The released p-nitrophenol is a chromogenic compound that has a yellow color in alkaline solution and can be quantified by measuring its absorbance at a wavelength of 400-405 nm.[1][8][9] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the α-glucosidase activity. The reaction can be stopped by adding a basic solution, such as sodium carbonate, which also enhances the color of the p-nitrophenol.[10][11]

Caption: Enzymatic hydrolysis of pNPG by α-glucosidase.

Experimental Protocols

This section provides detailed methodologies for determining α-glucosidase activity and for evaluating potential inhibitors.

Protocol 1: Determination of α-Glucosidase Activity

This protocol is designed to measure the enzymatic activity of an α-glucosidase solution.

Materials and Reagents:

| Reagent | Preparation |

| Phosphate (B84403) Buffer | 67 mM Potassium Phosphate Buffer, pH 6.8 at 37°C. Prepare using Potassium Phosphate, Monobasic. Adjust pH with 1 M NaOH. |

| α-Glucosidase Enzyme Solution | Prepare a solution containing 0.15-0.3 units/mL of α-glucosidase in cold deionized water immediately before use.[12] The optimal concentration may vary depending on the enzyme source and purity. |

| Substrate Solution (pNPG) | 10 mM 4-Nitrophenyl α-D-glucopyranoside (pNPG) solution. Prepare in deionized water. A 4 mM stock solution in water is also commonly used.[13] |

| Stop Solution | 100 mM Sodium Carbonate (Na₂CO₃) solution. Prepare in deionized water. |

Procedure:

-

Reaction Setup: In a 96-well microplate, pipette the reagents in the following order:

-

Test Wells: 50 µL of Phosphate Buffer and 25 µL of α-Glucosidase Enzyme Solution.

-

Blank Wells: 75 µL of Phosphate Buffer.

-